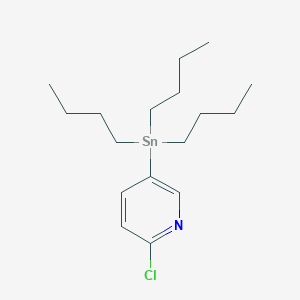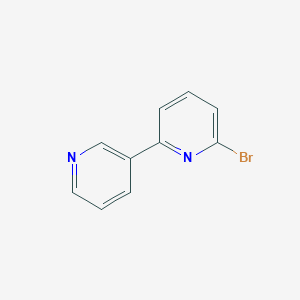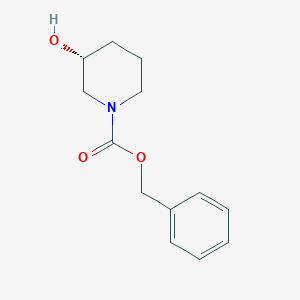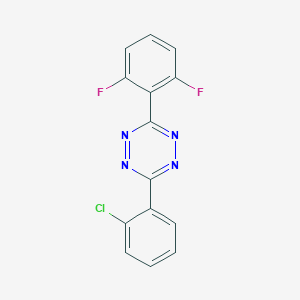
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine, also known as CPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in a variety of studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of autoimmune disease. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is its low toxicity profile, which makes it a safe and effective candidate for further study. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Zukünftige Richtungen
There are a number of future directions for the study of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine. One area of interest is in the development of new cancer therapies that use N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine in combination with other drugs. Another area of interest is in the study of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine and to optimize its use in scientific research.
Synthesemethoden
The synthesis of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine involves the reaction of 2-chloro-5-fluoropyrimidine-4-amine with guanidine hydrochloride in the presence of a suitable solvent and base. The reaction is typically carried out under reflux conditions and can be optimized for yield and purity. The resulting product can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-cancer properties, particularly in the treatment of leukemia, lymphoma, and solid tumors. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
Eigenschaften
CAS-Nummer |
145694-76-4 |
|---|---|
Produktname |
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine |
Molekularformel |
C5H5ClFN5 |
Molekulargewicht |
189.58 g/mol |
IUPAC-Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)guanidine |
InChI |
InChI=1S/C5H5ClFN5/c6-4-10-1-2(7)3(11-4)12-5(8)9/h1H,(H4,8,9,10,11,12) |
InChI-Schlüssel |
MPKINASUUJLSIW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)Cl)N=C(N)N)F |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)N=C(N)N)F |
Synonyme |
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)





![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)





![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)